molecular formula C17H20ClN5O B2592513 1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396637-23-2

1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Cat. No. B2592513
CAS RN: 1396637-23-2
M. Wt: 345.83
InChI Key: BNOZXFNMEICEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound 1" and has been studied extensively for its ability to inhibit various cancer cell lines.

Scientific Research Applications

Anticancer Potential

The research by Guagnano et al. (2011) discusses the optimization of N-aryl-N'-pyrimidin-4-yl ureas, leading to the discovery of potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) tyrosine kinases. The compound NVP-BGJ398 showed significant antitumor activity in RT112 bladder cancer xenograft models, highlighting its potential as a new anticancer agent (Guagnano et al., 2011).

Pharmacokinetics and Metabolism

Sharma et al. (2012) studied the disposition of 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, a dipeptidyl peptidase IV inhibitor. The study in rats, dogs, and humans revealed insights into the compound's metabolism, including hydroxylation and amide hydrolysis pathways, and its elimination via both metabolism and renal clearance (Sharma et al., 2012).

Supramolecular Chemistry

Beijer et al. (1998) explored the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding. The study demonstrated the dimerization constant of the dimer in chloroform exceeds 10^6 M^-1, indicating the ureidopyrimidone functionality's potential as a building block for supramolecular assemblies (Beijer et al., 1998).

Chemical Synthesis and Modification

Nie et al. (2020) conducted a study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a TRPV1 antagonist. By replacing the pyridine ring with a pyrimidine ring or 1,2,3,4-tetrahydro-β-carboline scaffold, they discovered novel analogs with improved pharmacological profiles (Nie et al., 2020).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(6-piperidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-6-4-13(5-7-14)11-19-17(24)22-15-10-16(21-12-20-15)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOZXFNMEICEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.